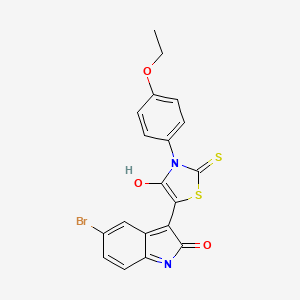
(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H13BrN2O3S2 and its molecular weight is 461.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and antimicrobial contexts.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazolidinone core, an indolinone moiety, and an ethoxyphenyl group. The synthesis of such compounds typically involves multi-step organic reactions, often employing methods such as condensation reactions and cyclization strategies. Recent advancements have highlighted efficient synthetic routes that yield high purity and yield of thiazolidinone derivatives .
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound in focus, have shown significant anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Thiazolidinones have been reported to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .
- Targeting Specific Kinases : Some derivatives demonstrate potent inhibition against PIM kinases, which are implicated in cancer cell survival and proliferation. For instance, optimized thiazolidinone compounds have shown IC50 values in the nanomolar range against PIM kinases .
Table 1: Summary of Anticancer Activity
| Compound Name | Mechanism of Action | IC50 (µM) | Cancer Type |
|---|---|---|---|
| (Z)-5-(Bromo) | Caspase activation | <10 | Breast Cancer |
| Thiazolidinone A | PIM kinase inhibition | 5 | Leukemia |
| Thiazolidinone B | Cell cycle arrest | 15 | Lung Cancer |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Various studies have assessed its efficacy against both bacterial and fungal strains:
- Inhibition of Biofilm Formation : Certain thiazolidinones have demonstrated significant antibiofilm activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, with reductions in biofilm formation exceeding 50% at specific concentrations .
- Minimum Inhibitory Concentrations (MIC) : The MIC values for the compound have shown effectiveness against common bacterial strains, indicating its potential as an antimicrobial agent.
Table 2: Summary of Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.5 | Strong |
| Escherichia coli | 1.0 | Moderate |
| Pseudomonas aeruginosa | 0.25 | Strong |
Case Studies
- Anticancer Efficacy : A study involving various thiazolidinone derivatives showed that specific modifications on the indolinone moiety enhanced cytotoxic effects on MCF-7 breast cancer cells. The study utilized flow cytometry to assess apoptosis rates, revealing that compounds with electron-donating groups exhibited higher activity .
- Antimicrobial Testing : In a comparative study, the compound was tested alongside standard antibiotics against E. coli and S. aureus. Results indicated that it outperformed several conventional antibiotics in inhibiting bacterial growth, suggesting its potential as a novel antimicrobial agent .
属性
IUPAC Name |
5-bromo-3-[3-(4-ethoxyphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O3S2/c1-2-25-12-6-4-11(5-7-12)22-18(24)16(27-19(22)26)15-13-9-10(20)3-8-14(13)21-17(15)23/h3-9,24H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEONFLTUOUGFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














